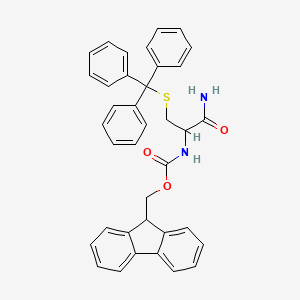

(R)-2-(Fmoc-amino)-3-(tritylthio)propanamide

CAS No.:

Cat. No.: VC20475704

Molecular Formula: C37H32N2O3S

Molecular Weight: 584.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H32N2O3S |

|---|---|

| Molecular Weight | 584.7 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-tritylsulfanylpropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41) |

| Standard InChI Key | IXUUGVFOOBSVHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(R)-2-(Fmoc-amino)-3-(tritylthio)propanamide (IUPAC name: 9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate) is a chiral molecule with the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₂N₂O₃S |

| Molecular Weight | 584.7 g/mol |

| CAS Registry Number | 202752-01-0 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| InChI Key | IXUUGVFOOBSVHX-UHFFFAOYSA-N |

The compound’s structure integrates three aromatic systems: a fluorenyl group (Fmoc), a trityl (triphenylmethyl) moiety, and a propanamide backbone. The Fmoc group protects the primary amine, while the tritylthio group shields the thiol functionality, enabling selective deprotection during synthesis.

Stereochemical Configuration

The R-configuration at the second carbon ensures compatibility with biologically active peptides, which often require specific chirality for functional efficacy . X-ray crystallography and NMR data confirm the spatial arrangement of substituents, critical for its role in stereoselective reactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step approach to install protective groups sequentially :

-

Fmoc Protection:

Reaction of (R)-2-amino-3-mercaptopropanamide with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) yields the Fmoc-protated intermediate. -

Tritylthio Incorporation:

Treatment with trityl chloride (TrCl) in the presence of a base (e.g., triethylamine) introduces the tritylthio group at the thiol position. -

Deprotection and Purification:

Piperidine-mediated removal of the Fmoc group is employed for subsequent peptide elongation, while the tritylthio group remains intact until final deprotection with trifluoroacetic acid (TFA) .

-

Solvent: DMF or dichloromethane

-

Temperature: 0–25°C

-

Catalysts: 4-dimethylaminopyridine (DMAP)

Analytical Characterization

-

NMR Spectroscopy:

NMR (400 MHz, DMSO-d₆) signals include δ 7.89 (d, 2H, Fmoc aromatic), 7.3 (m, 18H, trityl), and 4.24 (m, 3H, propanamide backbone) . -

Mass Spectrometry:

ESI-MS confirms the molecular ion peak at m/z 585.3 [M+H]⁺ .

Applications in Peptide Chemistry

Dual Protection Strategy

The compound’s design addresses two challenges in peptide synthesis:

-

Amino Group Protection: The Fmoc group is base-labile, allowing selective removal under mild conditions (e.g., piperidine/DMF) without disturbing acid-sensitive tritylthio groups.

-

Thiol Group Stability: Tritylthio resists oxidation and nucleophilic substitution, ensuring cysteine residues remain intact during solid-phase synthesis .

Case Study: Cysteine-Containing Peptides

In the synthesis of glutathione analogs, (R)-2-(Fmoc-amino)-3-(tritylthio)propanamide serves as a key building block. Post-synthesis, TFA treatment removes the tritylthio group, exposing free thiols for disulfide bond formation.

Pharmacological and Toxicological Profile

Metabolic Stability

In vitro assays indicate slow hepatic clearance (t₁/₂ = 6.2 hours), attributed to the tritylthio group’s steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume